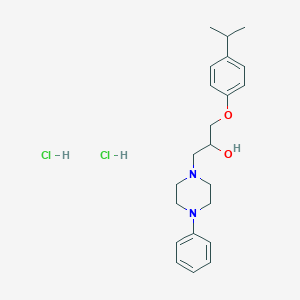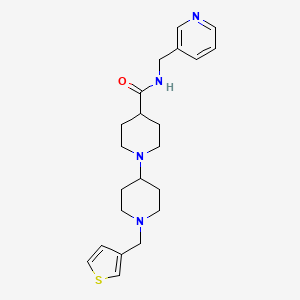![molecular formula C14H22N2O B5054185 2-[4-(3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5054185.png)
2-[4-(3-methylbenzyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[4-(3-methylbenzyl)-1-piperazinyl]ethanol” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The “3-methylbenzyl” part suggests the presence of a benzyl group (a benzene ring attached to a CH2 group) with a methyl group (CH3) at the 3rd position .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted . Piperazine rings can participate in various reactions, including those with acids and bases, and can undergo N-alkylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .
Wissenschaftliche Forschungsanwendungen
Potential Antidepressants
The compound has been studied for its potential as an antidepressant . In rodent models of depression, both acute and chronic treatment of the compound exhibited antidepressant-like effects . This study points to a serotonergic mechanism behind the antidepressant-like effects .
Neuro-Psychopharmacological Potentials
The compound has been extensively screened for its neuro-psychopharmacological potentials . The involvement of serotonin type-3 receptors in the neural pathways of depression has prompted research, considering these receptors as possible antidepressant drug targets .
Management of Nausea and Vomiting
Serotonin type 3 (5-HT3) antagonists, which include this compound, find an unflinching place in the management of nausea and emesis . These molecules have been extensively screened for their neuro-psychopharmacological potentials in various pre-clinical and few clinical studies .
Treatment of Cardiac Disorders
Activation or blockade of serotonin type-3 receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, and cardiac arrhythmias .
Treatment of Respiratory Disorders
The compound could potentially be used in the treatment of respiratory disorders such as asthma and anaphylaxis .
Treatment of Hyperthyroidism
The compound could potentially be used in the treatment of hyperthyroidism .
Wirkmechanismus
Target of Action
The primary targets of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol are muscarinic receptors . These receptors are a type of G protein-coupled receptor that is involved in various physiological functions, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels .
Pharmacokinetics
The compound’s effects on cardiovascular function were evaluated after it was administered by intravenous and intracerebroventricular routes . This suggests that the compound can be absorbed and distributed in the body to exert its effects.
Result of Action
The administration of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol results in sympathoinhibition, hypotension, and antihypertensive effects . These effects are likely due to the compound’s interaction with muscarinic receptors and its impact on the cholinergic-nitric oxide signaling pathway .
Action Environment
The action of 2-(4-(3-Methylbenzyl)piperazin-1-yl)ethan-1-ol can be influenced by various environmental factors. For instance, the presence of pharmacological antagonists can attenuate the cardiovascular effects of the compound . .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-3-2-4-14(11-13)12-16-7-5-15(6-8-16)9-10-17/h2-4,11,17H,5-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGIXKIMMGZPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}isophthalic acid](/img/structure/B5054102.png)
![2-{[4-(2-methoxyphenoxy)butyl]amino}ethanol](/img/structure/B5054106.png)
![4-{[(3-carboxy-2,2,3-trimethylcyclopentyl)carbonyl]amino}benzoic acid](/img/structure/B5054113.png)

![3-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5054129.png)

![3-(1,3-benzodioxol-5-yl)-N-[2-(benzylthio)ethyl]acrylamide](/img/structure/B5054141.png)
![2-(4-tert-butylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5054142.png)
![9-chloro-2-(6-chloro-3-oxo-1-benzothien-2(3H)-ylidene)naphtho[1,2-b]thiophen-3(2H)-one](/img/structure/B5054146.png)

![diisopropyl {(3-aminophenyl)[(4-aminophenyl)amino]methyl}phosphonate](/img/structure/B5054161.png)
![N~1~-cycloheptyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5054163.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5054192.png)
![2-methyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5054201.png)